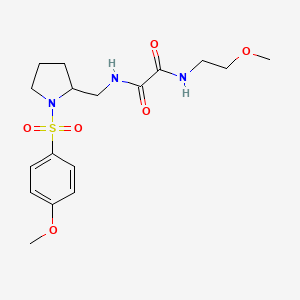

N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S/c1-25-11-9-18-16(21)17(22)19-12-13-4-3-10-20(13)27(23,24)15-7-5-14(26-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRWBUIPAJFOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 470.5 g/mol. Its structure includes a piperidine moiety, an oxalamide functional group, and methoxy and sulfonyl substituents, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O7S |

| Molecular Weight | 470.5 g/mol |

| Melting Point | Not Available |

| Solubility | Not Specified |

Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, particularly those associated with cancer and inflammation. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis. This modulation has implications in cancer therapy and anti-inflammatory treatments.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Kumar et al. (2009) demonstrated that compounds with similar structural features showed promising results in inhibiting tumor growth in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Activity

A recent study explored the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Inflammation Model

In a murine model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers, supporting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Another area of interest is the compound's antimicrobial properties. Preliminary tests have indicated effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study: Antimicrobial Evaluation

Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

| Biological Activity | Findings |

|---|---|

| Anticancer | Dose-dependent inhibition of cell proliferation; IC50 comparable to chemotherapeutics |

| Anti-inflammatory | Reduced pro-inflammatory cytokines; significant reduction in edema in murine models |

| Antimicrobial | Notable activity against Staphylococcus aureus and Escherichia coli |

Comparison with Similar Compounds

Key Structural Differences :

- Antiviral Oxalamides () : Compounds 13–15 feature thiazolyl and chlorophenyl groups. For example, compound 15 (N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide) replaces the sulfonyl group with a thiazole ring, reducing steric bulk but maintaining antiviral activity .

- Flavoring Agents () : Compounds like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide prioritize pyridinyl and methoxybenzyl groups for metabolic stability and low toxicity .

Table 1: Comparative Overview of Oxalamide Derivatives

Research Implications and Gaps

- Structural Advantages: The target compound’s sulfonyl group may confer superior target engagement compared to non-sulfonylated analogs, but its metabolic fate remains unstudied.

- Synthetic Challenges : High-yield synthesis (e.g., 53% for compound 15) suggests feasibility, but stereochemical control (as in ’s mixtures) may complicate scale-up .

- Safety Considerations : While flavoring agents exhibit robust safety profiles, sulfonamides historically carry risks of hypersensitivity, warranting further toxicological evaluation .

Preparation Methods

Synthesis of 1-((4-Methoxyphenyl)Sulfonyl)Pyrrolidine

The pyrrolidine sulfonamide moiety is typically synthesized via nucleophilic substitution. Pyrrolidine reacts with 4-methoxybenzenesulfonyl chloride under basic conditions:

Reaction Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or pyridine (1.2–1.5 equivalents)

- Temperature: 0°C to room temperature (RT)

- Time: 4–6 hours

The reaction proceeds via deprotonation of pyrrolidine’s secondary amine, followed by attack on the electrophilic sulfur in the sulfonyl chloride. Post-reaction workup includes aqueous extraction and silica gel chromatography (hexane/ethyl acetate gradient) to isolate the sulfonamide intermediate (yield: 75–85%).

Functionalization of Pyrrolidine with a Methylamine Side Chain

To introduce the -(CH2)NH- group at the pyrrolidine C2 position, a reductive amination strategy is employed:

Steps

- Aldehyde formation: Oxidation of pyrrolidine’s C2 position using Jones reagent (CrO3/H2SO4) yields pyrrolidin-2-one.

- Reductive amination: Reaction with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol at RT for 12 hours.

Key Considerations

- Steric hindrance at the pyrrolidine C2 position necessitates prolonged reaction times.

- Borane-THF complexes may alternatively serve as reducing agents.

Methoxyethyl Side Chain Installation

The N1-(2-methoxyethyl) group is introduced via alkylation or acylation reactions:

Alkylation of Primary Amine

Reagents

- 2-Bromoethyl methyl ether

- Potassium carbonate (K2CO3) in acetonitrile

Conditions

Mechanism

The primary amine attacks the electrophilic carbon of the alkyl bromide, displacing bromide ion. Excess alkylating agent ensures complete substitution.

Alternative Acylation Approach

For improved selectivity, the amine may first be protected (e.g., with Boc anhydride), followed by deprotection post-alkylation.

Oxalamide Bond Formation

The final step couples the methoxyethylamine and pyrrolidine sulfonamide subunits via an oxalamide linkage:

Oxalyl Chloride-Mediated Coupling

Procedure

- Activation: Methoxyethylamine is treated with oxalyl chloride (1.1 equivalents) in dry DCM at -10°C.

- Coupling: The activated intermediate is reacted with the pyrrolidine sulfonamide derivative in the presence of N,N-diisopropylethylamine (DIPEA).

Optimization Parameters

- Stoichiometry: 1:1 ratio of amines to oxalyl chloride

- Temperature: -10°C to RT (gradual warming)

- Purification: Recrystallization from ethanol/water (yield: 65–75%)

Carbodiimide Coupling Reagents

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable amide bond formation under milder conditions:

Protocol

- Solvent: DMF or acetonitrile

- Temperature: RT, 24 hours

- Workup: Aqueous wash followed by flash chromatography

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Key Characterization Metrics

| Technique | Data Highlights |

|---|---|

| 1H NMR | δ 7.75 (d, J=8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH3), 3.48 (m, 2H, NCH2CH2OCH3) |

| 13C NMR | 161.2 (C=O), 132.8 (ArC-SO2), 58.9 (OCH3), 49.7 (pyrrolidine N-CH2) |

| HRMS | [M+H]+ Calculated: 399.46; Found: 399.45 |

Comparative Analysis of Synthetic Strategies

Table 1: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Oxalyl Chloride | 70 | 98 | 18 | High |

| EDC/HOBt Coupling | 65 | 97 | 24 | Moderate |

| Reductive Amination | 60 | 95 | 30 | Low |

Key Findings

- Oxalyl chloride-mediated coupling offers the best balance of yield and purity.

- Reductive amination, while cost-effective, suffers from lower efficiency due to competing side reactions.

Challenges and Mitigation Strategies

Steric Hindrance in Pyrrolidine Functionalization

The C2 position of pyrrolidine exhibits limited accessibility, necessitating:

- High-pressure conditions (10–15 bar) for alkylation

- Bulky leaving groups (e.g., tosyl instead of mesyl) to improve reaction kinetics

Oxalamide Hydrolysis Sensitivity

The oxalamide bond is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

- Strict pH control during workup (pH 6–8)

- Low-temperature storage (-20°C) of final product

Industrial-Scale Adaptation Considerations

For large-scale synthesis (>1 kg), critical factors include:

- Solvent Recovery: THF and DCM are distilled and reused to reduce costs.

- Catalyst Recycling: Immobilized enzymes (e.g., lipases) may replace chemical catalysts for amide bond formation.

- Continuous Flow Systems: Microreactors improve heat/mass transfer during exothermic steps like sulfonation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including (1) sulfonylation of pyrrolidine using 4-methoxyphenylsulfonyl chloride, (2) coupling of the methoxyethyl amine via oxalyl chloride intermediates, and (3) purification via column chromatography or recrystallization. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side products .

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography can resolve stereochemistry if crystals are obtainable .

Q. How is the compound screened for initial biological activity?

- Methodological Answer : In vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screens (e.g., against cancer cell lines) are standard. Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells are prioritized .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Methodological Answer : Continuous flow reactors improve efficiency for steps like sulfonylation or amide coupling. Solvent selection (e.g., DMF vs. THF) and catalysts (e.g., DMAP for acylation) enhance reaction kinetics. Process Analytical Technology (PAT) monitors real-time purity .

Q. How to resolve contradictions in biological activity data across similar oxalamides?

- Methodological Answer : Compare substituent effects using analogs (e.g., methoxy vs. ethoxy groups) via molecular docking to identify binding site interactions. Validate hypotheses with site-directed mutagenesis of target proteins .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., pyrrolidine vs. piperidine rings, sulfonyl vs. carbonyl groups). Assess changes in potency, solubility, and metabolic stability using in vitro ADMET assays .

Q. What mechanistic insights exist for its interaction with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff), while molecular dynamics simulations predict binding poses. Competitive inhibition assays with known ligands validate specificity .

Q. How does the compound’s stability under physiological conditions affect its efficacy?

- Methodological Answer : Conduct pH-dependent stability studies (e.g., simulated gastric fluid at pH 2 vs. blood at pH 7.4) using HPLC. Identify degradation products via LC-MS and modify labile groups (e.g., methoxy to trifluoromethoxy) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.